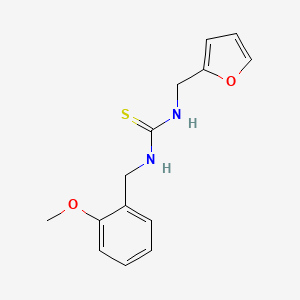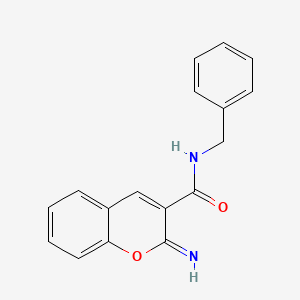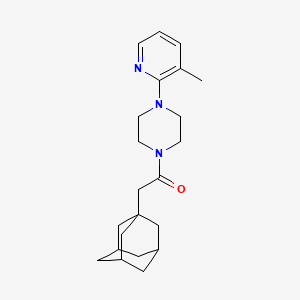
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine
Vue d'ensemble
Description
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine, also known as A-366, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. A-366 is a small molecule that has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of the histone lysine methyltransferase, G9a, by binding to the active site of the enzyme. G9a is responsible for the methylation of histone H3 at lysine 9, which is involved in the regulation of gene expression. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits this methylation, leading to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of HIV replication.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of G9a in a dose-dependent manner, leading to the downregulation of pro-inflammatory cytokines. In vivo studies have shown that 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine reduces the severity of inflammation in animal models of rheumatoid arthritis. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to inhibit the replication of HIV in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized in large quantities with high purity and yield. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has also been shown to be stable in various solvents and has a long half-life, making it suitable for in vitro and in vivo experiments. However, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has some limitations in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has not been extensively studied in animal models, and its toxicity and pharmacokinetics have not been fully characterized.
Orientations Futures
There are several future directions for the study of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine. One potential direction is the investigation of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine in animal models and humans. Another potential direction is the investigation of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as a potential anti-cancer agent. Studies are needed to determine the mechanism of action of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine in cancer cells and to assess its efficacy in animal models and humans. Additionally, further studies are needed to investigate the potential of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as an anti-viral agent, particularly in the treatment of HIV.
Applications De Recherche Scientifique
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the activity of the histone lysine methyltransferase, G9a, which is involved in the regulation of gene expression. This inhibition has led to the downregulation of pro-inflammatory cytokines, making 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential anti-viral agent.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-[4-(3-methylpyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-16-3-2-4-23-21(16)25-7-5-24(6-8-25)20(26)15-22-12-17-9-18(13-22)11-19(10-17)14-22/h2-4,17-19H,5-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBGRLNAHUHAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287219.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)

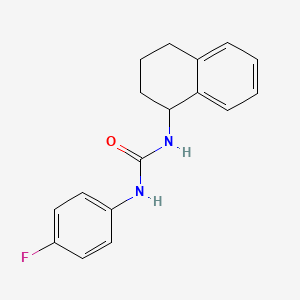
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)

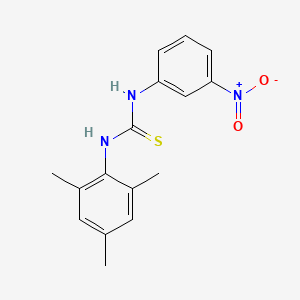
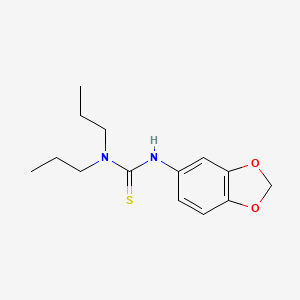
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
